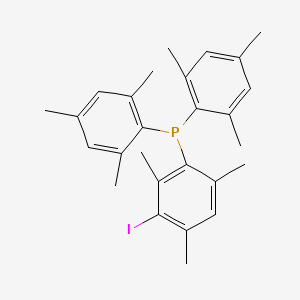
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is a chemical compound with the molecular formula C27H32IP It is a phosphine derivative characterized by the presence of iodine and multiple methyl groups attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane typically involves the reaction of (3-Iodo-2,4,6-trimethylphenyl)phosphine with 2,4,6-trimethylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form different phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted phosphine derivatives.
Oxidation Reactions: Formation of phosphine oxides.
Reduction Reactions: Formation of reduced phosphine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is used as a ligand in coordination chemistry. It forms complexes with various metals, which are studied for their catalytic properties in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with metals makes it a candidate for transporting metal-based drugs to specific targets in the body.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique structural properties contribute to the development of materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of (3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane involves its interaction with molecular targets through coordination bonds. The phosphine group acts as a donor, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane
- Phenyl-bis(2,4,6-trimethylphenyl)borane
- Hydroxy-bis(2,4,6-trimethylphenyl)silane
Uniqueness
(3-Iodo-2,4,6-trimethylphenyl)bis(2,4,6-trimethylphenyl)phosphane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The multiple methyl groups on the phenyl rings also contribute to its steric properties, influencing its behavior in chemical reactions and complex formation.
Propriétés
Numéro CAS |
197144-69-7 |
|---|---|
Formule moléculaire |
C27H32IP |
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
(3-iodo-2,4,6-trimethylphenyl)-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C27H32IP/c1-15-10-18(4)25(19(5)11-15)29(26-20(6)12-16(2)13-21(26)7)27-22(8)14-17(3)24(28)23(27)9/h10-14H,1-9H3 |
Clé InChI |
XGKQASCSFKZZJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C(=C(C=C3C)C)I)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)

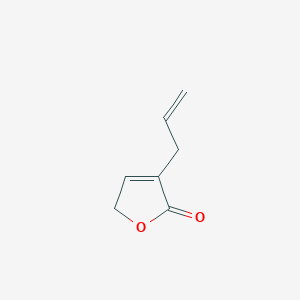
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)
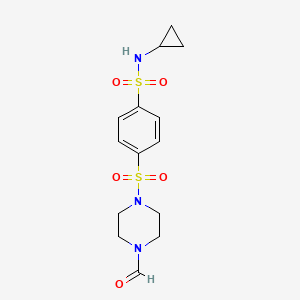

![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
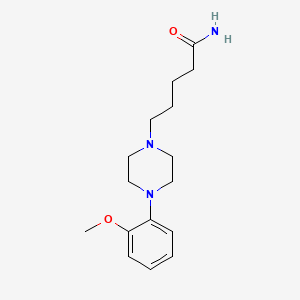
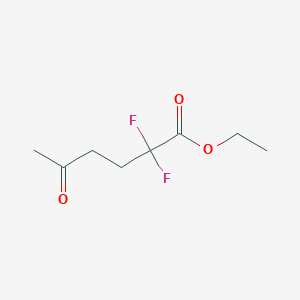
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
